5-Position Thiophene Substitution: Structural Differentiation from the Core 4-N-Piperazinyl-thieno[2,3-d]pyrimidine SAR Series
The foundational SAR paper by Jang et al. (2010) reported immunosuppressive IC50 values (MLR assay) for a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues, with the most potent compound reaching an IC50 of 66 nM [1]. Critically, all compounds in this series bear substituent variation exclusively at positions 2, 4, and 6; none carry a 5-thiophen-2-yl substituent [1]. The target compound (CAS 708996-53-6) is therefore chemically distinct: it introduces a thiophene ring at position 5 of the thieno[2,3-d]pyrimidine core, a modification not explored in the published MLR dataset [1]. No direct immunosuppressive data are available for this compound to date. The predicted lipophilicity (XLogP3-AA = 5.3) is higher than typical values for the Jang et al. series (most compounds carry smaller alkyl or aryl substituents), suggesting altered membrane permeability and protein-binding characteristics [2]. The quantitative impact of the 5-thiophene substitution on MLR potency, selectivity, and PK remains uncharacterized. This evidence gap must be closed through direct comparative experimentation before claims of differentiation relative to the published 66 nM benchmark can be made.
| Evidence Dimension | Structural divergence from SAR-characterized series (5-position substitution) |
|---|---|
| Target Compound Data | 5-(thiophen-2-yl) substituent; XLogP3-AA = 5.3; no reported MLR IC50 |
| Comparator Or Baseline | Jang et al. (2010) 4-N-piperazinyl-thieno[2,3-d]pyrimidine series: most potent compound MLR IC50 = 66 nM; compounds lack 5-substitution |
| Quantified Difference | No quantitative biological comparison possible due to absence of target compound data in the MLR assay |
| Conditions | Mixed Lymphocyte Reaction (MLR) assay, human peripheral blood mononuclear cells, as described in Jang et al. 2010 |
Why This Matters
Procurement decisions for immunosuppression-focused programs cannot rely on potency extrapolations from the 66 nM benchmark; the 5-thiophene modification necessitates de novo biological profiling before the compound can be positioned relative to the published series.
- [1] Jang, M.-Y.; De Jonghe, S.; Van Belle, K.; Louat, T.; Waer, M.; Herdewijn, P. Synthesis, immunosuppressive activity and structure–activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorg. Med. Chem. Lett. 2010, 20 (3), 844–847. View Source
- [2] PubChem. Compound Summary for CID 1299361, 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine. National Center for Biotechnology Information. View Source
